2-(2-Bromophenyl)furan

Descripción general

Descripción

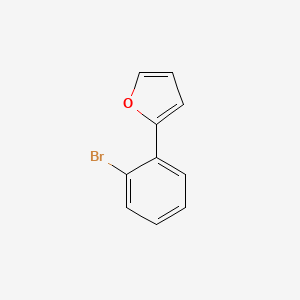

2-(2-Bromophenyl)furan is an organic compound with the molecular formula C10H7BrO It consists of a furan ring substituted with a 2-bromophenyl group

Synthetic Routes and Reaction Conditions:

Suzuki-Miyaura Cross-Coupling Reaction: One common method for synthesizing this compound involves the Suzuki-Miyaura cross-coupling reaction.

Direct Bromination: Another method involves the direct bromination of phenylfuran using bromine in the presence of a catalyst such as iron(III) bromide.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The furan ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form furan-2,3-dione derivatives.

Reduction Reactions: The compound can be reduced using hydrogenation reactions in the presence of a palladium catalyst to form 2-(2-phenyl)furan.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF).

Oxidation: m-CPBA in dichloromethane (DCM).

Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

Major Products:

Substitution: 2-(2-Aminophenyl)furan, 2-(2-Thiophenyl)furan.

Oxidation: Furan-2,3-dione derivatives.

Reduction: 2-(2-Phenyl)furan.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

2-(2-Bromophenyl)furan and its derivatives have shown promising antimicrobial activities. Research indicates that furan derivatives exhibit significant antibacterial properties, particularly against gram-negative bacteria such as Escherichia coli and Proteus vulgaris. For instance, a study demonstrated that certain derivatives of furan displayed superior antibacterial activity with minimum inhibitory concentrations (MIC) as low as 64 µg/mL against E. coli .

Pharmacological Properties

The compound has been investigated for various pharmacological effects, including:

- Anti-inflammatory : Some derivatives act as selective COX-2 inhibitors, showing potential in treating inflammatory conditions .

- Antidepressant and Anxiolytic Effects : Certain furan derivatives have been noted for their ability to modulate neurotransmitter systems, suggesting potential use in treating mood disorders .

- Antineoplastic Properties : The furan scaffold is present in several compounds that have been evaluated for anticancer activity, showing efficacy in inhibiting tumor growth in preclinical models .

Agricultural Chemistry Applications

Fungicidal Activity

Research has also focused on the fungicidal properties of this compound derivatives. A series of compounds synthesized from this base structure exhibited significant fungicidal activity against plant pathogens such as Phytophthora infestans, which causes late blight in potatoes. The mode of action appears to involve disruption of cell wall synthesis in fungi, making these compounds potential candidates for agricultural fungicides .

Material Science Applications

Synthesis of Functional Polymers

In material science, this compound can serve as an intermediate for synthesizing functional polymers used in coatings and adhesives. Its reactivity allows for the development of materials with specific properties such as thermal stability and chemical resistance. For example, furan-based polymers are being explored for applications in eco-friendly packaging due to their biodegradability .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 3-(2-Bromophenyl)-3-(furan-2-yl)propanoic acid | E. coli | 64 |

| N-((5-(4-chlorophenyl)furan-2-yl)methyl)-3-phenylpropan-1-amine | Staphylococcus aureus | 128 |

| Benzoyl-3-furan-2-ylmethyl-thiourea | Listeria monocytogenes | 32 |

Table 2: Pharmacological Properties of Furan Derivatives

Case Studies

-

Antibacterial Efficacy Study

In vitro studies conducted on various furan derivatives showed that modifications at the phenyl ring significantly enhanced antibacterial activity against resistant strains of bacteria. The study utilized agar well diffusion methods to assess efficacy, revealing a correlation between structural modifications and biological activity . -

Fungicidal Activity Evaluation

A series of synthesized compounds based on the furan structure were tested against P. infestans. The results indicated that certain substitutions increased fungicidal effectiveness, suggesting pathways for developing new agricultural fungicides .

Mecanismo De Acción

The mechanism of action of 2-(2-Bromophenyl)furan depends on its application:

In Medicinal Chemistry: The compound can act as an inhibitor or modulator of specific enzymes or receptors.

In Materials Science: The compound’s electronic properties, such as its ability to transport electrons or holes, are crucial for its function in electronic devices.

Comparación Con Compuestos Similares

2-(2-Chlorophenyl)furan: Similar structure but with a chlorine atom instead of bromine. It may have different reactivity and electronic properties.

2-(2-Iodophenyl)furan: Contains an iodine atom, which can undergo different types of substitution reactions compared to bromine.

2-Phenylfuran: Lacks the halogen substituent, resulting in different chemical reactivity and applications.

Uniqueness: 2-(2-Bromophenyl)furan is unique due to the presence of the bromine atom, which imparts specific reactivity patterns and electronic properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science .

Actividad Biológica

2-(2-Bromophenyl)furan is an organic compound characterized by its furan ring substituted with a bromophenyl group. Its molecular formula is . This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. The unique structure of this compound contributes to its reactivity and biological interactions, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The structure of this compound can be described as follows:

- Furan Ring : A five-membered aromatic ring containing one oxygen atom.

- Bromophenyl Substitution : A bromine atom attached to a phenyl group at the second position of the furan.

This configuration allows for various chemical interactions that are crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably:

- Effectiveness : Compounds related to this compound have shown effectiveness against over 500 strains of positive Gram bacteria and more than 1500 strains of negative Gram bacteria, as well as numerous fungi .

- Mechanism : Although specific mechanisms of action for this compound are not fully elucidated, studies suggest that it may interact with bacterial enzymes, potentially leading to the development of new antibiotics.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Research has focused on its interactions with cellular receptors and its effects on cancer cell lines:

- Cellular Interactions : Preliminary studies indicate that certain derivatives may exhibit selective binding to cancer-related targets, which could inform the design of novel anticancer agents.

- Case Studies : In vitro studies have demonstrated that derivatives of this compound possess cytotoxic effects against various cancer cell lines, although further research is needed to confirm these findings in vivo .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including bromination reactions involving furan derivatives. The structural variations in its derivatives can significantly influence their biological activity:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 5-(Bromophenyl)furan | Furan ring with bromophenyl substitution at position 5 | Different substitution pattern affects reactivity |

| N-(4-Bromophenyl)furan-2-carboxamide | Furan ring with a carboxamide group | Exhibits enhanced solubility and reactivity |

| 5-Methylfuran | Methyl group at position 5 | Lacks halogen substitution; more hydrophobic |

| Furoic Acid | Carboxylic acid derivative of furan | Increased acidity; used in different synthetic pathways |

These derivatives have shown varying degrees of biological activity, suggesting that modifications to the furan structure can enhance or alter their therapeutic potential.

Research Findings

Recent studies have provided valuable insights into the biological activity of this compound:

-

Antibacterial Efficacy : A study evaluated the antibacterial activity against drug-resistant strains such as Acinetobacter baumannii and Klebsiella pneumoniae, demonstrating significant inhibition at higher concentrations (up to 50 mg/well), with a maximum zone of inhibition recorded at 18 mm .

Pathogen Zone of Inhibition (mm) at 50 mg A. baumannii 18 K. pneumoniae Not specified E. cloacae Not specified S. aureus Not specified - Molecular Docking Studies : Molecular docking simulations have indicated strong binding affinities between this compound derivatives and target proteins involved in bacterial resistance mechanisms, validating their potential as lead compounds for antibiotic development .

Propiedades

IUPAC Name |

2-(2-bromophenyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWTWWDBLGSPAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20469493 | |

| Record name | 2-(2-bromophenyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38527-58-1 | |

| Record name | 2-(2-bromophenyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.